molecular formula C26H20N2O2 B3058410 2,9-Bis(4-methoxyphenyl)-1,10-phenanthroline CAS No. 89333-97-1

2,9-Bis(4-methoxyphenyl)-1,10-phenanthroline

Cat. No.: B3058410
CAS No.: 89333-97-1
M. Wt: 392.4 g/mol
InChI Key: UCCSXBZGZACZAB-UHFFFAOYSA-N
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Description

2,9-Bis(4-methoxyphenyl)-1,10-phenanthroline is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two methoxyphenyl groups attached to a phenanthroline core, which imparts distinct electronic and steric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-Bis(4-methoxyphenyl)-1,10-phenanthroline typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1,10-phenanthroline and 4-methoxybenzaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between 1,10-phenanthroline and 4-methoxybenzaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

    Purification: The resulting product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,9-Bis(4-methoxyphenyl)-1,10-phenanthroline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted phenanthroline derivatives.

Scientific Research Applications

2,9-Bis(4-methoxyphenyl)-1,10-phenanthroline has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.

    Medicine: Explored for its anticancer properties due to its ability to intercalate with DNA.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 2,9-Bis(4-methoxyphenyl)-1,10-phenanthroline involves its interaction with metal ions and biological molecules:

    Molecular Targets: The compound targets metal ions such as copper and zinc, forming stable complexes.

    Pathways Involved: It can intercalate with DNA, disrupting the replication process and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2,9-Dimethyl-1,10-phenanthroline: Similar structure but with methyl groups instead of methoxy groups.

    2,9-Diphenyl-1,10-phenanthroline: Similar structure but with phenyl groups instead of methoxy groups.

Uniqueness

2,9-Bis(4-methoxyphenyl)-1,10-phenanthroline is unique due to the presence of methoxy groups, which enhance its electron-donating properties and increase its solubility in organic solvents. This makes it particularly useful in applications requiring high solubility and strong electron-donating capabilities.

Properties

IUPAC Name

2,9-bis(4-methoxyphenyl)-1,10-phenanthroline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O2/c1-29-21-11-5-17(6-12-21)23-15-9-19-3-4-20-10-16-24(28-26(20)25(19)27-23)18-7-13-22(30-2)14-8-18/h3-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCSXBZGZACZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=CC=C(C=C5)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20525780
Record name 2,9-Bis(4-methoxyphenyl)-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20525780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89333-97-1
Record name 2,9-Bis(4-methoxyphenyl)-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20525780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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